Cis-Tert-Butyl3,3A,4,5-Tetrahydro-1H-Pyrrolo[3,4-C]Isoquinoline-2(9Bh)-Carboxylate
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Overview
Description
Cis-Tert-Butyl3,3A,4,5-Tetrahydro-1H-Pyrrolo[3,4-C]Isoquinoline-2(9Bh)-Carboxylate is a complex organic compound with a unique structure that includes a pyrroloisoquinoline core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cis-Tert-Butyl3,3A,4,5-Tetrahydro-1H-Pyrrolo[3,4-C]Isoquinoline-2(9Bh)-Carboxylate typically involves multistep organic reactions. One common approach is the catalytic multicomponent reaction, which allows for the stereoselective synthesis of the compound. This method often employs Lewis acid catalysts such as Scandium triflate (Sc(OTf)3) under microwave irradiation to achieve high yields and excellent stereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
Cis-Tert-Butyl3,3A,4,5-Tetrahydro-1H-Pyrrolo[3,4-C]Isoquinoline-2(9Bh)-Carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Cis-Tert-Butyl3,3A,4,5-Tetrahydro-1H-Pyrrolo[3,4-C]Isoquinoline-2(9Bh)-Carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cis-Tert-Butyl3,3A,4,5-Tetrahydro-1H-Pyrrolo[3,4-C]Isoquinoline-2(9Bh)-Carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
Cis-5-Tert-Butyl3-Ethyl6,6A-Dihydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3,5(4H)-Dicarboxylate: This compound has a similar pyrroloisoquinoline core but with different substituents and functional groups.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar heterocyclic structure and are also studied for their biological activities.
Uniqueness
Cis-Tert-Butyl3,3A,4,5-Tetrahydro-1H-Pyrrolo[3,4-C]Isoquinoline-2(9Bh)-Carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and chemical reactivity. Its unique structure makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C16H22N2O2 |
---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
tert-butyl (3aS,9bS)-1,3,3a,4,5,9b-hexahydropyrrolo[3,4-c]isoquinoline-2-carboxylate |
InChI |
InChI=1S/C16H22N2O2/c1-16(2,3)20-15(19)18-9-13-12-7-5-4-6-11(12)8-17-14(13)10-18/h4-7,13-14,17H,8-10H2,1-3H3/t13-,14-/m1/s1 |
InChI Key |
SIFXOCTVGYHNIX-ZIAGYGMSSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@@H](C1)NCC3=CC=CC=C23 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)NCC3=CC=CC=C23 |
Origin of Product |
United States |
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